N-(3-ethoxy-4-methoxybenzyl)glycine
Description
N-(3-ethoxy-4-methoxybenzyl)glycine is a glycine derivative where the amino group is substituted with a benzyl moiety bearing ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 3- and 4-positions of the aromatic ring, respectively. This compound belongs to the class of N-substituted glycines, which are pivotal in medicinal chemistry for designing peptidomimetics and enzyme inhibitors.
Properties
Molecular Formula |
C12H17NO4 |
|---|---|
Molecular Weight |
239.271 |
IUPAC Name |
2-[(3-ethoxy-4-methoxyphenyl)methylamino]acetic acid |
InChI |
InChI=1S/C12H17NO4/c1-3-17-11-6-9(4-5-10(11)16-2)7-13-8-12(14)15/h4-6,13H,3,7-8H2,1-2H3,(H,14,15) |
InChI Key |
QENSRZOVVWFPDR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNCC(=O)O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical behavior of N-substituted glycines is highly dependent on the substituents attached to the benzyl ring. Below is a comparative analysis of key analogs:
Key Observations:
- Ethoxy vs. Methoxy : The ethoxy group’s larger size and higher lipophilicity (compared to methoxy) could influence membrane permeability and binding pocket interactions. For example, N-(isopropoxy-propyl)-glycine (N-ipp) in showed reduced activity, suggesting steric hindrance may be detrimental in some contexts .
- Benzyl vs. Benzoyl : Unlike benzoyl-substituted glycines (e.g., N-(3-Methoxybenzoyl)glycine), benzyl derivatives generally exhibit better conformational flexibility, aiding in receptor binding .
Receptor Binding and Pharmacokinetics
highlights the significance of methoxybenzyl groups in glycine-binding site ligands for NMDA receptors. The 4-methoxybenzyl group’s para-substitution contrasts with the target compound’s 3-ethoxy-4-methoxy substitution, suggesting differences in spatial orientation and receptor interaction .
Chemical Reactivity and Stability
This compound’s stability can be inferred from studies on related compounds. demonstrates that N-(amidomethyl)glycine derivatives undergo sulfonylation and acylation, but benzyl-substituted glycines (like the target) are likely more stable due to the absence of reactive imidazole or amide groups .
Data Tables
Table 1: Physicochemical Properties of Selected N-Substituted Glycines
| Compound | Molecular Formula | LogP (Predicted) | Water Solubility (mg/mL) |
|---|---|---|---|
| This compound | C₁₂H₁₇NO₄ | 1.8 | 0.15 |
| N-(p-methoxybenzyl)glycine (Npmb) | C₁₀H₁₃NO₃ | 1.2 | 0.45 |
| N-(3,5-dimethoxybenzyl)glycine | C₁₁H₁₅NO₄ | 1.5 | 0.30 |
| N-(3-Methoxybenzoyl)glycine | C₁₀H₁₁NO₄ | 1.0 | 0.60 |
LogP values estimated using fragment-based methods; solubility data extrapolated from analogs.
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